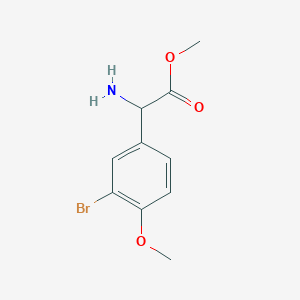
Tert-butyl (5-acetyl-2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5-acetyl-2-methylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in peptide synthesis and other organic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-acetyl-2-methylphenyl)carbamate typically involves the reaction of 5-acetyl-2-methylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(5-acetyl-2-methylphenyl)carbamate can undergo oxidation reactions, particularly at the acetyl group, forming corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-(5-acetyl-2-methylphenyl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. It helps in the development of pharmaceuticals by protecting sensitive amine groups during multi-step synthesis .
Industry: In the chemical industry, it is used in the production of fine chemicals and intermediates. Its stability and ease of removal make it valuable in large-scale synthesis processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-acetyl-2-methylphenyl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(2-methylphenyl)carbamate
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(2-aminophenyl)carbamate
Comparison:
- Stability: tert-Butyl N-(5-acetyl-2-methylphenyl)carbamate is more stable under acidic conditions compared to some other carbamates.
- Ease of Removal: The tert-butyl group can be removed under milder conditions, making it more versatile in multi-step synthesis.
- Selectivity: It offers higher selectivity in protecting amine groups, reducing the risk of side reactions .
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
tert-butyl N-(5-acetyl-2-methylphenyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-9-6-7-11(10(2)16)8-12(9)15-13(17)18-14(3,4)5/h6-8H,1-5H3,(H,15,17) |
InChI-Schlüssel |
LQYCISXLVFNBBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


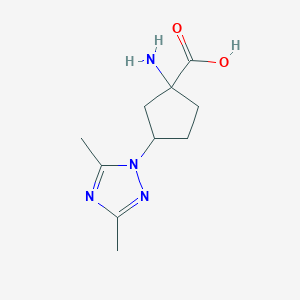
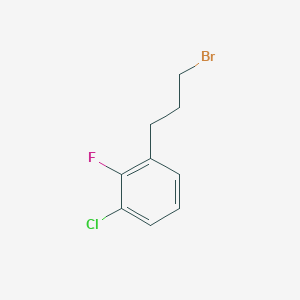
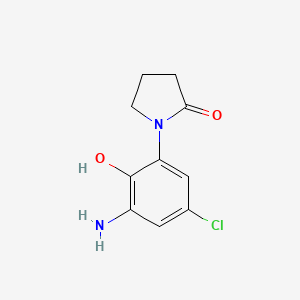
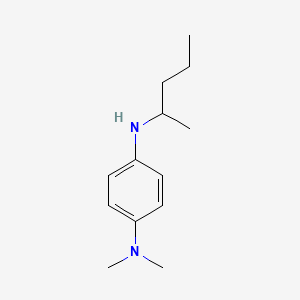
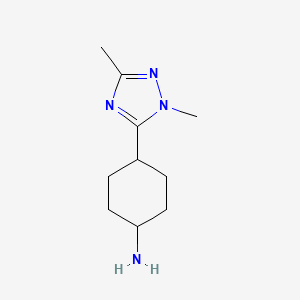

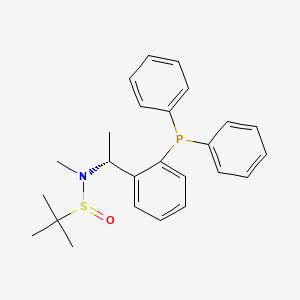
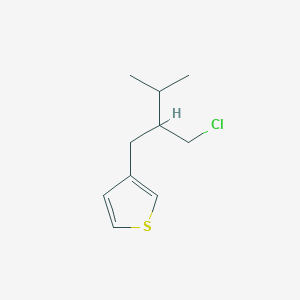
![(2S,4R)-4-[(2-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642802.png)
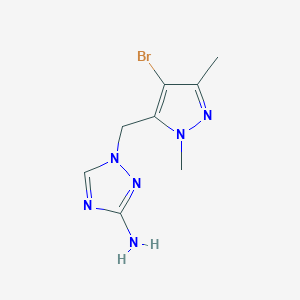
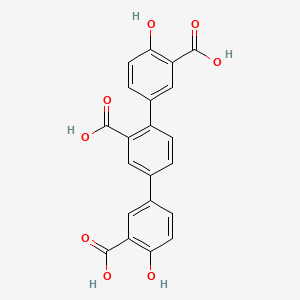
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine](/img/structure/B13642807.png)
